1-(2-Methoxy-1,3-thiazol-5-yl)ethanone

Description

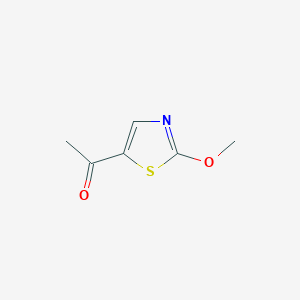

1-(2-Methoxy-1,3-thiazol-5-yl)ethanone is a thiazole derivative featuring a methoxy group at the 2-position and an acetyl group at the 5-position of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing aromatic compounds widely studied for their diverse reactivity and applications in pharmaceuticals, agrochemicals, and materials science. The methoxy substituent introduces electron-donating effects, modulating the electronic properties of the thiazole ring, which can influence its chemical behavior and biological activity.

Properties

CAS No. |

885229-40-3 |

|---|---|

Molecular Formula |

C6H7NO2S |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

1-(2-methoxy-1,3-thiazol-5-yl)ethanone |

InChI |

InChI=1S/C6H7NO2S/c1-4(8)5-3-7-6(9-2)10-5/h3H,1-2H3 |

InChI Key |

IMRWWVBKYRVNSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(S1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs differ in substituents at the 2- and 4-positions of the thiazole ring. These variations significantly alter electronic distribution, solubility, and reactivity.

Key Observations :

- Steric Effects : Bulky groups like isopropyl (C(CH3)2) at the 2-position hinder access to the reactive thiazole core, affecting reaction kinetics .

Reactivity of Amino-Substituted Analogs

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone undergoes condensation with aldehydes to form Schiff bases, which are precursors to pyrazolo[1,5-a]pyrimidines. Its $ ^1H $ NMR spectrum lacks specific data but is characterized by elemental analysis and IR absorption bands for NH2 and CO groups .

Methoxy-Substituted Derivatives (Inference)

While direct synthesis data for this compound is absent, analogous routes suggest methoxy groups could be introduced via nucleophilic substitution or methoxylation of chloro precursors. The electron-donating methoxy group may facilitate electrophilic aromatic substitution reactions compared to methyl or chloro analogs .

Spectral Characterization

- 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethanone: $ ^1H $ NMR signals at δ = 2.47 (s, 3H, CH3) and 2.71 (s, 3H, CH3); IR bands at 1655 cm$ ^{-1} $ (conjugated C=O) .

- Pyrazolo[1,5-a]pyrimidine Derivatives: Derived from 1-(2,4-dimethylthiazol-5-yl)ethanone exhibit $ ^1H $ NMR signals at δ = 6.53 (pyrazole H-4) and 8.74 (pyrimidine H-6), indicating regioselective cycloadditions .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for constructing thiazole rings. This method involves condensing a thiourea derivative with an α-haloketone. For 1-(2-methoxy-1,3-thiazol-5-yl)ethanone, the synthesis begins with a methoxy-substituted thiourea precursor reacting with α-bromoacetone.

Reaction Mechanism :

-

Nucleophilic attack by the thiourea’s sulfur on the α-carbon of α-bromoacetone.

-

Cyclization via elimination of HBr, forming the thiazole ring.

-

Subsequent oxidation or stabilization steps to yield the acetyl-substituted product.

Optimization Insights :

-

Solvent Selection : Ethanol or dichloromethane (DCM) facilitates high yields (70–85%) under reflux.

-

Catalyst Use : Sodium acetate enhances cyclization efficiency by neutralizing HBr byproducts.

Example Protocol :

Cyclization of Thioamides with α-Bromoacetyl Compounds

Adapting methodologies from indolyl-thiazole syntheses, thioamides bearing methoxy groups undergo cyclization with α-bromoacetone to form the target compound.

Key Steps :

-

Thioamide Preparation : Methoxy-substituted thioamides are synthesized via Lawesson’s reagent-mediated thionation of corresponding amides.

-

Cyclization : Reaction with α-bromoacetone in ethanol under reflux yields the thiazole core.

Advantages :

Modern Methodologies and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. For instance, Knoevenagel condensations under microwave conditions (100°C, 20 min) achieve 85–90% yields for analogous thiazolidinones.

Protocol Adaptation :

Benefits :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Ethanol, reflux, NaOAc | 72 | 6 h | Robust, scalable | Requires halogenated reagents |

| Thioamide Cyclization | Ethanol, reflux | 84 | 4 h | High regioselectivity | Sensitive to moisture |

| Microwave-Assisted | PEG-400, 100°C, microwave | 88 | 0.25 h | Rapid, energy-efficient | Specialized equipment needed |

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 1-(2-Methoxy-1,3-thiazol-5-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions of thioamide precursors under controlled conditions. For example, refluxing in ethanol with catalysts like piperidine or using nitrosation in dioxane-water mixtures (acidified with HCl) to introduce functional groups. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to enhance yield and purity. Spectral validation (¹H NMR, IR) is critical for confirming structural integrity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with high precision .

- Spectroscopy : ¹H NMR detects methoxy (δ ~3.8–4.0 ppm) and acetyl (δ ~2.5 ppm) groups. IR confirms carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Elemental analysis : Validates molecular formula consistency with theoretical values.

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is often higher due to the methoxy and carbonyl groups. For aqueous systems, co-solvents (e.g., ethanol-water mixtures) or sonication improve dissolution. Pre-formulation studies using Hansen solubility parameters guide solvent selection .

Advanced Research Questions

Q. What strategies improve regioselectivity in functionalizing the thiazole ring of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electrophilic substitutions favor the 5-position due to methoxy group activation. Computational tools (DFT calculations) predict reactive sites, while directing groups (e.g., boronic acids) enhance specificity. Experimental validation via HPLC-MS monitors reaction pathways .

Q. How can contradictions in spectral data (e.g., NMR shifts or IR stretches) be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:

- Dual solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

- Control experiments : Synthesize derivatives (e.g., methylated analogs) to isolate spectral contributions .

Q. What methodologies are employed to study the antimicrobial potential of thiazole-based derivatives of this compound?

- Methodological Answer :

- Click chemistry : Attach triazole or pyrazole moieties via azide-alkyne cycloaddition to enhance bioactivity .

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

Q. How should researchers mitigate risks when toxicological data for this compound are incomplete?

- Methodological Answer :

- In vitro toxicity screening : Use cell viability assays (MTT/Resazurin) on human cell lines (e.g., HEK-293).

- Read-across approaches : Compare with structurally similar compounds (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) with known toxicity profiles .

- Safe handling protocols : Use fume hoods, PPE, and waste neutralization (e.g., oxidation of thiazole rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.